2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-18-6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWLFUJNMBUDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CSCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorobenzylamine with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with a thiol-containing compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
The compound exhibits potential biological activities attributed to its structural features:
- Enzyme Inhibition : It may act as an enzyme inhibitor, modulating various biochemical pathways. The presence of functional groups allows it to interact with specific enzymes or receptors.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound could also exhibit antimicrobial activity.
- Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial properties are ongoing, making it a candidate for further pharmacological studies .
Scientific Research Applications
The applications of 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid can be categorized as follows:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic compounds.
- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation and reduction, allowing for the exploration of its reactivity and the synthesis of derivatives .
Biology
- Biochemical Assays : It is investigated as a ligand in biochemical assays due to its ability to interact with proteins and enzymes.
- Mechanistic Studies : Understanding how it interacts at the molecular level can provide insights into its biological effects and safety profile.
Medicine
- Drug Development : Its potential therapeutic properties are being explored for use in developing new medications targeting various diseases.
- Clinical Research : Ongoing studies aim to evaluate its efficacy and safety in clinical settings .
Industry
Mechanism of Action
The mechanism of action of 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Substituent Positions
a. 2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid (CAS 338421-43-5)
- Key Differences : The dichloro substitution shifts from 3,4 to 2,4 on the benzyl ring.
- Data :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁Cl₂NO₃S | |
| Molar Mass | 308.18 g/mol | |
| Predicted pKa | 3.65 | |
| Density | 1.466 g/cm³ |
b. 2-([2-(3,4-Dichloroanilino)-2-oxoethyl]sulfanyl)acetic acid (CAS 70648-81-6)
- Key Differences: Replaces the benzyl group with a 3,4-dichloroanilino moiety.
- Impact: The anilino group may reduce lipophilicity compared to the benzyl analog, influencing pharmacokinetics .
- Data :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉Cl₂NO₃S |
Analogs with Modified Sulfur Oxidation States
a. 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid (CAS 338793-71-8)
- Key Differences : Sulfonyl (SO₂) replaces sulfanyl (S).
- Discontinued commercial status suggests stability or synthesis challenges .
- Data :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁Cl₂NO₅S | |
| Molar Mass | 340.2 g/mol |
b. 2-[(2-Oxo-2-([3-(trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic acid (CAS 338953-77-8)
- Key Differences : Sulfinyl (SO) linkage and 3-(trifluoromethyl)benzyl group.
- Impact : Sulfinyl groups introduce chirality, which could complicate synthesis but enhance target specificity. The CF₃ group increases lipophilicity and metabolic stability .
- Data :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₂F₃NO₄S | |
| Molar Mass | 323.29 g/mol |
Substituent Variants: Halogen vs. Electron-Donating Groups
a. 2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic acid (CAS 338409-77-1)
- Key Differences : Methoxy groups replace chlorines on the aromatic ring.
- Impact : Electron-donating methoxy groups may reduce electrophilicity, altering reactivity in Michael addition reactions (a common synthesis route for such compounds ).
- Data :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₅S | |
| Molar Mass | 285.32 g/mol | |
| Melting Point | 128–130°C |
Extended Functionalization: Phenylamino Derivatives
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
- Key Differences: Incorporates a phenylamino group adjacent to the thioether.
- Impact : Increased steric bulk may hinder interaction with enzymatic active sites but could improve selectivity .
- Data :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₆Cl₂N₂O₃ | |
| Molar Mass | 367.23 g/mol |
Biological Activity
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid is a sulfur-containing organic compound with the molecular formula C₁₁H₁₁Cl₂N₃O₃S. It features a sulfonamide functional group and is characterized by its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a dichlorobenzyl group, an amino group, and a sulfanyl group, which contribute to its reactivity and possible therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁Cl₂N₃O₃S |
| Molecular Weight | ~308.2 g/mol |
| Key Functional Groups | Sulfonamide, Amino Acid |
The biological activity of 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid is primarily attributed to its interactions with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator. The presence of the dichlorobenzyl group allows it to engage with hydrophobic pockets in proteins, while the amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzymatic activity and cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess antibacterial activity against various pathogens. The potential for 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid to act against bacteria could be explored through in vitro studies against Gram-positive and Gram-negative strains .
Antitumor Potential
The compound's structural resemblance to known antitumor agents suggests potential anticancer properties. Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The presence of the dichlorobenzyl moiety may enhance these effects by promoting interactions with cancer-specific targets .
Case Studies
- Antibacterial Activity : A study evaluated various thiazole-bearing molecules for their antibacterial efficacy. Compounds similar to 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid demonstrated comparable activity to standard antibiotics like norfloxacin, indicating potential for further development as antimicrobial agents .
- Cytotoxicity in Cancer Cells : In vitro assays revealed that certain derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin against specific cancer cell lines. This suggests that modifications in the structure of sulfonamide derivatives can lead to enhanced anticancer activity.
Comparative Analysis
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid | Antibacterial | TBD |
| Doxorubicin | Anticancer | <10 |
| Norfloxacin | Antibacterial | TBD |
Q & A
Q. What are the common synthetic routes for 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting 3,4-dichlorobenzylamine with a keto-acid derivative (e.g., 2-oxoacetic acid) under coupling agents like EDC/HOBt.
- Thioether linkage : Introducing the sulfanyl group via Michael-type addition or nucleophilic substitution using thioglycolic acid derivatives.
- Solvent optimization : Ethanol or dimethylformamide (DMF) with bases like potassium carbonate improves yield and selectivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons, sulfanyl peaks) and confirms regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction : Resolves structural ambiguities, such as bond angles and stereochemistry .
Q. Which functional groups influence the compound’s reactivity?
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data are limited, general precautions include:
- Using fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
- Storing at room temperature in sealed containers to prevent moisture degradation.
- Referencing safety guidelines for structurally similar chlorinated aromatic compounds .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR shifts with computational predictions (e.g., DFT calculations).
- Isotopic labeling : Track sulfur or chlorine atoms in MS to confirm fragmentation pathways.
- X-ray crystallography : Resolve discrepancies in stereochemical assignments .
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Test Pd-based catalysts for coupling steps or enzyme-mediated reactions for stereoselectivity.
- Temperature control : Gradual heating (40–60°C) minimizes side reactions in thioether formation .
Q. What experimental designs are suitable for studying biological interactions?
- In vitro assays : Use fluorescence polarization to measure binding affinity with enzymes (e.g., kinases).
- Molecular docking : Predict interaction sites using software like AutoDock Vina, followed by mutagenesis studies.
- Metabolic stability tests : Incubate with liver microsomes to assess pharmacokinetic properties .
Q. How can computational methods predict the compound’s reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous environments.
- InChI/SMILES descriptors : Facilitate database comparisons for SAR studies .
Q. How is enantiomeric purity analyzed, and why is it critical?
- Chiral HPLC : Separates R/S enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Detects optical activity differences.
- Impact : Impure enantiomers may exhibit reduced efficacy or off-target effects in biological studies .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
